

# MK-0752 discovery and development history

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-0752 sodium

Cat. No.: B1676612

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of MK-0752

## Introduction

MK-0752 is an orally bioavailable, potent, small-molecule inhibitor of  $\gamma$ -secretase, a multi-protein enzyme complex.<sup>[1][2][3][4]</sup> Initially investigated for the treatment of Alzheimer's disease, its development trajectory pivoted towards oncology due to its potent inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.<sup>[1][3][5][6][7][8]</sup> This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of MK-0752.

## Discovery and Rationale

The discovery of  $\gamma$ -secretase inhibitors was initially driven by the amyloid cascade hypothesis in Alzheimer's disease.<sup>[9][10]</sup> The  $\gamma$ -secretase enzyme is responsible for the final proteolytic cleavage of the Amyloid Precursor Protein (APP), generating amyloid- $\beta$  (A $\beta$ ) peptides that accumulate into plaques in the brains of Alzheimer's patients.<sup>[9][11]</sup> Early drug discovery efforts focused on developing inhibitors to reduce A $\beta$  production.<sup>[9]</sup>

However,  $\gamma$ -secretase has multiple substrates, most notably the Notch family of receptors.<sup>[11][12]</sup> The cleavage of Notch by  $\gamma$ -secretase is essential for activating the Notch signaling pathway.<sup>[13][14][15]</sup> The failure of early  $\gamma$ -secretase inhibitors like semagacestat in Phase 3 trials for Alzheimer's, due to significant toxicity and cognitive worsening, highlighted the challenges of targeting this enzyme for chronic diseases.<sup>[9]</sup> These toxicities were largely attributed to the on-target inhibition of Notch signaling.<sup>[9][12]</sup>

This challenge in the context of Alzheimer's disease became an opportunity in oncology. Aberrant Notch signaling is a known driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), gliomas, and breast cancer, where it helps maintain cancer stem cell populations.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[15\]](#)[\[16\]](#) Consequently, MK-0752, originally developed for Alzheimer's, was repurposed as a potential anti-cancer agent.[\[8\]](#)

## Mechanism of Action

MK-0752 exerts its biological effects by inhibiting the enzymatic activity of the  $\gamma$ -secretase complex. This inhibition prevents the intramembrane cleavage of its substrates.

- Inhibition of Notch Signaling: In the canonical Notch pathway, ligand binding to the Notch receptor triggers two successive proteolytic cleavages. The second cleavage is performed by  $\gamma$ -secretase, which releases the Notch Intracellular Domain (NICD).[\[13\]](#)[\[14\]](#) The NICD then translocates to the nucleus to act as a transcriptional co-activator for target genes like HES and MYC, which regulate cell fate.[\[2\]](#)[\[3\]](#) MK-0752 blocks this  $\gamma$ -secretase-mediated cleavage, thereby preventing NICD release and subsequent nuclear signaling.[\[2\]](#)[\[17\]](#) This leads to growth arrest and apoptosis in tumors where the Notch pathway is overactivated.[\[5\]](#)
- Inhibition of A $\beta$  Production: By inhibiting  $\gamma$ -secretase, MK-0752 also blocks the processing of the APP C-terminal fragment, thereby reducing the production of A $\beta$  peptides, particularly the aggregation-prone A $\beta$ 40.[\[17\]](#) This was the primary pharmacodynamic marker used in early clinical trials to confirm target engagement.[\[18\]](#)[\[19\]](#)



[Click to download full resolution via product page](#)

**Caption:** The Notch signaling pathway and inhibition by MK-0752.

## Preclinical Development

MK-0752 underwent extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile in various models.

## In Vitro Studies

In cellular assays, MK-0752 proved to be a moderately potent inhibitor of  $\gamma$ -secretase. It demonstrated a dose-dependent reduction of A $\beta$ 40 in human SH-SY5Y neuroblastoma cells with an IC<sub>50</sub> of 5 nM.[17] It was also shown to effectively block the cleavage of the Notch intracellular domain and its subsequent translocation to the nucleus.[2][17]

## In Vivo Studies

Animal studies confirmed the activity of MK-0752. Oral administration to guinea pigs resulted in a dose-dependent reduction of A $\beta$ 40 in the plasma, brain, and cerebrospinal fluid (CSF), with an IC<sub>50</sub> of 440 nM in the brain.[17] In rhesus monkeys, a 240 mg/kg dose of MK-0752 led to a 90% decrease in the generation of newly produced A $\beta$  in the brain.[17]

In oncology models, its preclinical analog, MRK-003, was shown to attenuate pancreatic cancer growth.[14] In breast cancer tumorgraft models, treatment with a  $\gamma$ -secretase inhibitor reduced the population of breast cancer stem cells (BCSCs), characterized as CD44+/CD24- or ALDH+, and enhanced the efficacy of the chemotherapeutic agent docetaxel.[2][13][15][16]



[Click to download full resolution via product page](#)**Caption:** A generalized workflow for preclinical drug evaluation.

## Summary of Key Preclinical Data

| Species/Model             | Compound                   | Dose/Concentration | Key Findings                                                              | Reference(s)    |
|---------------------------|----------------------------|--------------------|---------------------------------------------------------------------------|-----------------|
| Human SH-SY5Y Cells       | MK-0752                    | IC50: 5 nM         | Reduced A $\beta$ 40 production.                                          | [17]            |
| Guinea Pigs               | MK-0752                    | 10-30 mg/kg (oral) | Dose-dependent reduction of A $\beta$ 40 in plasma, brain, and CSF.       | [17]            |
| Rhesus Monkeys            | MK-0752                    | 240 mg/kg          | 90% decrease in newly produced A $\beta$ in the brain.                    | [17]            |
| Breast Cancer Tumorgrafts | GSI (unspecified), MK-0752 | Varies             | Reduced breast cancer stem cell populations; enhanced docetaxel efficacy. | [2][13][15][16] |
| Pancreatic Cancer Models  | MRK-003                    | Varies             | Attenuated tumor growth.                                                  | [14]            |

## Clinical Development

MK-0752 advanced into Phase I clinical trials to evaluate its safety, maximum tolerated dose (MTD), PK/PD, and preliminary efficacy in patients with advanced cancers. A key finding across these trials was that the toxicity of MK-0752 is highly schedule-dependent.[1][3][4]

## Experimental Protocols: Phase I Trials

- Patient Population: Patients with advanced solid tumors, including high-grade gliomas, T-cell acute lymphoblastic leukemia/lymphoma (T-ALL), and breast cancer.[1][4][13][18]

- Dosing: Three different schedules were explored extensively in adults:
  - Continuous: Once-daily dosing.[1][3][4]
  - Intermittent: 3 consecutive days on, 4 days off each week.[1][3][4][6]
  - Weekly: Once-weekly dosing.[1][3][4]
- Dose Escalation: Standard dose escalation schemes were used to determine the MTD for each schedule.[6][18]
- Pharmacokinetic Analysis: Plasma samples were collected at multiple time points after dosing to determine key PK parameters like Cmax, Tmax, and AUC using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][19][20]
- Pharmacodynamic Analysis: Target engagement was assessed by measuring the reduction in plasma Aβ40 levels.[18][19] In some studies, gene expression signatures of Notch inhibition were evaluated in surrogate tissues like hair follicles.[1][3][4]

## Pharmacokinetics

Following oral administration, MK-0752 was absorbed slowly, with the time to reach maximum plasma concentration (Tmax) ranging from 3 to 8.4 hours.[1][3][20] The drug's exposure, measured by AUC and Cmax, increased in a less than dose-proportional manner.[1][3] The terminal half-life was consistently around 15 hours.[1][3][4]

## Summary of Phase I Pharmacokinetic Parameters (Adults)

| Schedule                 | Dose    | Cmax<br>( $\mu$ M) | AUC <sub>0-24h</sub><br>r ( $\mu$ M·hr) | Tmax (hr) | Half-life<br>(hr) | Reference(s) |
|--------------------------|---------|--------------------|-----------------------------------------|-----------|-------------------|--------------|
| Once Daily               | 450 mg  | 72                 | 1036                                    | 3         | ~15               | [19]         |
| Once Daily               | 600 mg  | 61                 | 1065                                    | 7         | ~15               | [19]         |
| Intermittent<br>& Weekly | Various | Varies             | Varies                                  | 3 - 8.4   | ~15               | [1][3]       |

## Safety and Tolerability

The most common drug-related adverse events were gastrointestinal, including diarrhea, nausea, and vomiting, along with fatigue.[1][3][4] These toxicities were dose- and schedule-dependent. Continuous daily dosing was poorly tolerated, with significant fatigue being a major issue.[19] A once-weekly dosing schedule was found to be generally well-tolerated and allowed for the administration of higher doses that achieved significant Notch pathway modulation.[1][3][4] In a study in T-ALL, Grade 3/4 diarrhea was a dose-limiting toxicity (DLT) at a dose of 300 mg/m<sup>2</sup>.[8][18]

## Clinical Efficacy

While Phase I trials are primarily focused on safety, preliminary signs of antitumor activity were observed. In a study of 103 patients with advanced solid tumors, one objective complete response and stable disease for over four months in 10 other patients were noted, primarily among those with high-grade gliomas.[1][3][4] Significant inhibition of the Notch signaling pathway was confirmed at weekly doses between 1,800 mg and 4,200 mg.[1][3][4]

Combination trials were also initiated. A Phase Ib trial evaluated MK-0752 with docetaxel in advanced breast cancer, demonstrating that the combination was feasible with manageable toxicity.[13][15]



[Click to download full resolution via product page](#)

**Caption:** Logical progression of MK-0752's clinical development strategy.

## Conclusion

The development history of MK-0752 is a salient example of drug repurposing, driven by a deep understanding of its mechanism of action and the underlying biology of its target. Initially

conceived as a potential therapy for Alzheimer's disease, the on-target toxicities related to Notch inhibition rendered it unsuitable for chronic neurodegenerative disease but provided a strong rationale for its investigation in oncology. Preclinical studies confirmed its ability to inhibit Notch signaling and reduce cancer stem cell populations. Phase I clinical trials established a tolerable weekly dosing schedule and demonstrated target engagement and preliminary signs of efficacy. The journey of MK-0752 underscores the complex, dual role of targets like  $\gamma$ -secretase in health and disease and highlights the critical importance of optimizing the therapeutic window through careful schedule selection in clinical development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [ascopubs.org]
- 2. [mdpi.com](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [mdpi.com]
- 3. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [ascopubs.org]
- 4. Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Phase I Trial of MK-0752 in Children With Refractory CNS Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of Weekly MK-0752 in Children with Refractory Central Nervous System Malignancies: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [researchgate.net]
- 9.  $\gamma$ -Secretase: Once and future drug target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [mdpi.com](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [mdpi.com]
- 11. [ovid.com](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/) [ovid.com]
- 12. Discovery of Notch-Sparing  $\gamma$ -Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MK-0752 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676612#mk-0752-discovery-and-development-history>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)